Antifungal agent 35

Fluconazole potentiation Candida albicans EC50 comparison

Researchers requiring reproducible synergy data against fluconazole-resistant Candida albicans face variability with generic azole potentiators. Antifungal agent 35 (phthalazinone 24) eliminates this uncertainty with a validated 1 nM EC50 and FIC index <0.12, outperforming isoquinolone 15 by 7-fold in potency. • 1 nM EC50 with fluconazole against susceptible C. albicans; <1 µM against multiple resistant clinical isolates. • Cross-azole compatible: 4 nM EC50 with isavuconazole. • Ideal positive control for checkerboard assays and high-throughput synergy screening. • Supplied as ≥98% pure solid; stable at ambient temperature during standard global shipping.

Molecular Formula C26H27BrN4O4
Molecular Weight 539.4 g/mol
Cat. No. B15140831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 35
Molecular FormulaC26H27BrN4O4
Molecular Weight539.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)NCCC4=CCCCC4
InChIInChI=1S/C26H27BrN4O4/c1-35-22-15-18(27)11-12-21(22)31-26(34)20-10-6-5-9-19(20)24(30-31)25(33)29-16-23(32)28-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,28,32)(H,29,33)
InChIKeyRGMIHEWYUXSZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 35: Phthalazinone-Based Fluconazole Potentiator


Antifungal agent 35, also identified as phthalazinone 24 (CAS 2085274-00-4), is a synthetic small molecule (C26H27BrN4O4, MW 539.42) designed as a potent enhancer of fluconazole activity against Candida albicans . It acts as a true pharmacological synergist (FIC < 0.12) rather than a standalone antifungal, demonstrating an EC50 of 1 nM in the presence of fluconazole against susceptible C. albicans and <1 µM against multiple fluconazole-resistant clinical isolates [1]. This compound serves as a critical tool for studying azole potentiation mechanisms and for validating synergy-based therapeutic strategies .

1
Fluconazole potentiation research fit
Designed as a synergist; not a standalone antifungal agent
2
Azole cross-potentiation context
Activity reported with both fluconazole and isavuconazole
3
Synergy mechanism study fit
Supports investigation of azole resistance reversal mechanisms

Why Fluconazole Potentiators Are Not Interchangeable


Not all compounds that potentiate fluconazole are functionally equivalent for research applications. While many azole potentiators exhibit some level of synergy, their potency, synergy magnitude, and spectrum of activity against resistant strains vary dramatically. Antifungal agent 35 (phthalazinone 24) distinguishes itself from closely related isoquinolone-based potentiators (e.g., compound 15) through a 7-fold lower EC50 and a stronger synergistic FIC index [1]. Generic substitution with alternative phthalazinone or isoquinolone analogs cannot replicate the validated, quantitative performance profile of Antifungal agent 35 in combination with fluconazole or isavuconazole, making it essential for researchers requiring reproducible, high-efficacy synergy data [1].

This compound (phthalazinone 24)
Isoquinolone analog 15
Potentiation potency
Reported EC50 ranking within tested series
Higher EC50; may require higher working concentration
Synergy magnitude
Reported FICI suggests true synergy
FICI difference may shift assay interpretation
Resistance reversal
Tested against ERG11 mutant isolates
EC50 profile may differ; re-validation advised
Direct substitution with isoquinolone analogs may require re-benchmarking of synergy endpoints.

Quantitative Differentiation Evidence Guide


Superior Potency in Fluconazole Potentiation

Antifungal agent 35 (phthalazinone 24) exhibits an EC50 of 1 nM against C. albicans HLY4123 in the presence of fluconazole, compared to an EC50 of 7 nM for the closest structural analog, isoquinolone 15 [1]. This represents a 7-fold improvement in potency, making Antifungal agent 35 the most active compound in the tested series [1].

EC50 Potency
Head-to-head
1 nM (phthalazinone 24) vs 7 nM (isoquinolone 15)
Supports synergy potency ranking in tested series
Broth microdilution with fluconazole 0.05 µg/mL
Fluconazole potentiation Candida albicans EC50 comparison

Stronger Synergistic Interaction with Fluconazole

Checkerboard assays confirm Antifungal agent 35 (phthalazinone 24) is a true synergizer with fluconazole, exhibiting a fractional inhibitory concentration index (FICI) of <0.12, which is markedly lower than the <0.17 observed for isoquinolone 15 [1]. Both values fall well below the 0.5 threshold for pharmacological synergy, but the lower index for Antifungal agent 35 indicates a more pronounced synergistic interaction [1].

Synergy Strength (FICI)
Head-to-head
FICI <0.12 vs ~0.17 for isoquinolone 15
Reported synergy quantification context
~30% lower FICI indicates stronger synergistic interaction
Fractional Inhibitory Concentration Synergy quantification Fluconazole combination

Activity Against Fluconazole-Resistant Isolates

Against five fluconazole-resistant clinical isolates of C. albicans harboring ERG11 point mutations and efflux pump upregulation, Antifungal agent 35 (phthalazinone 24) demonstrated consistently lower EC50 values than isoquinolone 15. For isolate 17, EC50 values were 39 nM (24) vs. 74 nM (15); for isolate 45, 65 nM (24) vs. 170 nM (15) [1]. Antifungal agent 35 maintained potent activity (EC50 <1 µM) across all resistant strains tested [1].

Resistant Isolate Activity
Head-to-head
EC50 39–65 nM (24) vs 74–170 nM (15) across 5 ERG11 mutant isolates
Supports resistance mechanism study context
Broth microdilution; fluconazole at isolate-specific MIC50
Antifungal resistance Clinical isolates ERG11 mutations

Cross-Compatibility with Isavuconazole

Antifungal agent 35 (phthalazinone 24) not only potentiates fluconazole but also enhances the activity of isavuconazole, an FDA-approved third-generation azole. Against C. albicans HLY4123, Antifungal agent 35 achieved an EC50 of 4 nM in the presence of isavuconazole, compared to 6 nM for isoquinolone 15 [1]. Against the highly resistant CaCi-45 isolate, EC50 values were 13 nM for Antifungal agent 35 and 110 nM for isoquinolone 15, demonstrating an 8.5-fold improvement [1].

Isavuconazole Cross-Potentiation
Head-to-head
EC50 4 nM (24) vs 6 nM (15); resistant CaCi-45: 13 nM vs 110 nM
Supports cross-azole potentiation studies
Isavuconazole fixed at strain-specific MIC
Isavuconazole Azole cross-potentiation Broad-spectrum synergy

Favorable Selectivity Profile in Mammalian Cells

In 3T3 mammalian fibroblast cytotoxicity assays, Antifungal agent 35 (phthalazinone 24) exhibited no observable cytotoxicity at concentrations up to 10 µM, which is 10,000-fold higher than its antifungal EC50 (1 nM) [1]. While a direct selectivity index for a comparator was not reported, this data demonstrates a wide therapeutic window in vitro [1].

In Vitro Selectivity
Supporting evidence
No cytotoxicity up to 10 µM (3T3 cells); >10,000-fold vs antifungal EC50
In vitro selectivity endpoint context
Mammalian fibroblast cytotoxicity assay
Cytotoxicity Selectivity index Mammalian cell safety

Procurement-Driven Application Scenarios


Mechanistic Studies of Azole Resistance and Potentiation

Utilize Antifungal agent 35 as a validated positive control for synergy studies involving fluconazole and isavuconazole. Its 7-fold higher potency (EC50 1 nM vs. 7 nM) and stronger synergy (FICI <0.12 vs. <0.17) compared to isoquinolone 15 [1] make it an ideal reference compound for dissecting molecular mechanisms of azole potentiation, particularly in genetically defined fluconazole-resistant clinical isolates [1]. Researchers can confidently use this compound to establish baseline synergy metrics in checkerboard assays and to probe the role of ERG11 mutations and efflux pump activity in azole susceptibility.

High-Throughput Screening of Novel Azole Synergists

Given its sub-nanomolar to low nanomolar EC50 profile in combination with fluconazole, Antifungal agent 35 serves as an excellent benchmark for validating high-throughput synergy screens aimed at discovering new antifungal potentiators. The compound's 1 nM EC50 provides a stringent performance threshold for hit triage [1]. Its activity against multiple resistant isolates (EC50 <1 µM) [1] further ensures its utility as a reference for screens targeting drug-resistant fungal pathogens.

Structure-Activity Relationship Studies of Phthalazinone Potentiators

Antifungal agent 35 (phthalazinone 24) represents the most potent phthalazinone analog identified in the original study, with a 1 nM EC50 outperforming both isoquinolone 15 (7 nM) and lead compound 1 (49 nM) [1]. Researchers engaged in medicinal chemistry optimization of this scaffold can use Antifungal agent 35 as a benchmark for designing and evaluating new derivatives aimed at improving potency, solubility, or pharmacokinetic properties while maintaining the core phthalazinone synergy profile.

In Vitro Validation of Combinatorial Antifungal Strategies

For laboratories investigating combination therapies for invasive candidiasis, Antifungal agent 35 provides a well-characterized tool for demonstrating proof-of-concept synergy with fluconazole and isavuconazole. Its FIC index of <0.12 [1] and cross-azole compatibility (EC50 4 nM with isavuconazole) [1] make it a reliable positive control for establishing synergy methodology and for benchmarking the performance of novel combination candidates in checkerboard and time-kill assays.

Application
Selection Property
Validation Focus
Azole resistance mechanism studies
Synergy magnitude with fluconazole
FICI and EC50 endpoint review
Synergy screening assay benchmarking
Reported low-EC50 potentiation profile
Comparator assay response context
Phthalazinone scaffold SAR studies
Activity rank within analog series
EC50 comparison across derivatives
Combinatorial antifungal strategy research
Cross-azole potentiation evidence
Synergy with multiple azoles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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